1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride
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Overview
Description
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H10N2S·HCl. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting ethanamine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group in the ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The thiazole ring plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- Thiamine hydrochloride (Vitamin B1)
- N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate
Comparison: 1-(4-Methyl-1,3-thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to thiamine hydrochloride, it lacks the vitamin activity but retains the thiazole core, making it useful in different biochemical contexts. The presence of the ethanamine moiety also differentiates it from other thiazole derivatives, providing unique reactivity and application potential .
Properties
Molecular Formula |
C6H11ClN2S |
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Molecular Weight |
178.68 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H |
InChI Key |
FRJGFUHUNLAJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(C)N.Cl |
Origin of Product |
United States |
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